3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid
Overview
Description
3,4-Dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is a chemical compound that belongs to the class of benzodioxepines. This class of compounds is known for its diverse biological activities, including potential anti-inflammatory, analgesic, and antifungal properties. The structure of benzodioxepines typically includes a seven-membered heterocyclic ring containing two oxygen atoms and a carboxylic acid functional group.
Synthesis Analysis
The synthesis of benzodioxepine derivatives can be achieved through various synthetic routes. For instance, the synthesis of related compounds has been reported using Stille coupling followed by Mitsunobu cyclization . Another approach involves the condensation of benzene-1,2-diol with ethyl bromoacetate, followed by Dieckmann cyclization . These methods highlight the versatility in the synthetic strategies that can be employed to obtain benzodioxepine derivatives.
Molecular Structure Analysis
The molecular structure of benzodioxepine derivatives has been studied using X-ray diffraction methods. For example, the crystal structure of 3,4-dihydro-2H-1,5-benzodioxepin-2,4-dicarboxylic acid revealed a skew (twisted half-chair) conformation with a skew twist angle of approximately 40° . This structural information is crucial for understanding the conformational preferences of the benzodioxepine ring system and its potential interactions with biological targets.
Chemical Reactions Analysis
Benzodioxepine derivatives can undergo various chemical reactions. The reactivity of these compounds can be influenced by the presence of functional groups and the overall molecular conformation. For example, the oxidative condensation of benzylamines with acetophenones has been used to synthesize pyridine derivatives . Additionally, the reduction and oxidation reactions have been employed to modify the functional groups on the benzodioxepine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzodioxepine derivatives are influenced by their molecular structure. The presence of the benzodioxepine ring system imparts certain spectroscopic properties, which can be analyzed using techniques such as NMR and IR spectroscopy . These properties are important for the identification and characterization of benzodioxepine derivatives and for understanding their behavior in different environments.
Scientific Research Applications
Liquid-Liquid Extraction for Carboxylic Acids
The growing interest in producing organic acids through fermentative routes, as precursors for bio-based plastics, has renewed scientific attention on the removal of carboxylic acids from aqueous streams. Liquid-liquid extraction (LLX) is a primary technology for recovering these acids from diluted aqueous solutions. Recent advancements include novel solvents like ionic liquids and improvements in traditional solvent systems comprising amines and organophosphorous extractants. This shift is driven by the need for more economically viable processes at lower acid concentrations, prompting discussions around solvent properties and regeneration strategies to enhance efficiency without further diluting already diluted streams (Sprakel & Schuur, 2019).
Biologically Active Compounds of Plants
Natural carboxylic acids, derived from plants, showcase a range of biological activities. A review comparing structural differences among selected carboxylic acids (e.g., benzoic acid, cinnamic acid) revealed their impact on antioxidant, antimicrobial, and cytotoxic activities. The study highlighted rosmarinic acid for its superior antioxidant properties and noted that the antimicrobial effectiveness varies based on microbial strain and experimental conditions. This underlines the potential of carboxylic acids as biologically active molecules in pharmaceutical applications (Godlewska-Żyłkiewicz et al., 2020).
Advanced Oxidation Processes for Acetaminophen Degradation
Advanced oxidation processes (AOPs) are employed to address water scarcity and the accumulation of recalcitrant compounds in the environment. The treatment of acetaminophen in aqueous mediums through AOPs generates various by-products. A comprehensive review of these by-products, their biotoxicity, and degradation pathways offers insights into the effectiveness and environmental impact of these treatments. This research contributes to the development of more efficient AOP systems for pharmaceutical waste management (Qutob et al., 2022).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, as biorenewable chemicals, pose inhibition risks to microbes used in their fermentative production, affecting yield and titer. This review examines the impact of saturated, straight-chain carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae. Strategies to enhance microbial robustness against such inhibitors are discussed, with focus on cell membrane modifications and metabolic engineering approaches. Understanding these mechanisms can aid in developing more resilient biocatalysts for industrial applications (Jarboe, Royce, & Liu, 2013).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with this compound are H315, H319, and H335. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-10(12)7-3-1-4-8-9(7)14-6-2-5-13-8/h1,3-4H,2,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXFXVMZIJMUIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C2OC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10216635 | |
Record name | 3,4-Dihydro-2H-benzo-1,5-dioxepin-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10216635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid | |
CAS RN |
66410-67-1 | |
Record name | 3,4-Dihydro-2H-1,5-benzodioxepin-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66410-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-2H-benzo-1,5-dioxepin-6-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066410671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydro-2H-benzo-1,5-dioxepin-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10216635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.300 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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